HDM201
Description
HDM201 (siremadlin) is a second-generation, highly potent, and selective small-molecule inhibitor of the HDM2-p53 interaction developed by Novartis. By binding to HDM2, this compound disrupts its interaction with the tumor suppressor p53, stabilizing p53 and activating its downstream pro-apoptotic and cell-cycle arrest pathways . Preclinical studies demonstrate its IC50 of 0.2 nM against HDM2, superior pharmacokinetic (PK) properties, and flexibility in dosing regimens (continuous low-dose or pulsed high-dose) compared to earlier inhibitors like CGM097 . Clinical trials highlight its efficacy in TP53 wild-type cancers, including acute leukemia, liposarcoma, and solid tumors, with manageable hematologic toxicities (e.g., thrombocytopenia) .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Potency and Selectivity
- CGM097 (First-Generation HDM2 Inhibitor):
HDM201 exhibits a 6.5-fold higher potency (IC50: 0.2 nM vs. 1.5 nM) and improved physicochemical properties over CGM096. These enhancements enable this compound to achieve sustained p53 activation with reduced dosing frequency . - In contrast, this compound’s optimized PK profile allows for intermittent dosing, mitigating toxicity while maintaining efficacy .
Table 1: Key Preclinical Parameters of HDM2 Inhibitors
Mechanistic Differences in Apoptosis Induction
- This compound vs. CGM097:
While both induce p21-mediated cell-cycle arrest, This compound’s pulsed high-dose regimen uniquely upregulates PUMA (p53-upregulated modulator of apoptosis), driving rapid apoptosis in preclinical models. This mechanism is absent in continuous low-dose regimens or CGM097 treatment . - RG7388 (Idasanutlin):
RG7388 shares this compound’s ability to induce PUMA but requires daily dosing, leading to cumulative hematologic toxicity. This compound’s intermittent dosing minimizes this risk .
Combination Therapy Synergy
With Targeted Agents
- CDK4/6 Inhibitors (e.g., LEE001):
In dedifferentiated liposarcoma (DDLPS), this compound combined with CDK4/6 inhibitors synergistically suppresses tumor growth by dual targeting of cell-cycle regulators (p53 and CDK4/6). A phase I trial (NCT02343172) is ongoing . - FLT3 Inhibitors:
this compound enhances apoptosis in FLT3-ITD-positive acute myeloid leukemia (AML) cells when combined with FLT3 inhibitors, demonstrating TP53-dependent efficacy .
With Immunotherapy
- Anti-PD-1/PD-L1: Preclinical studies show this compound increases CD103+ dendritic cells and cytotoxic T-cell infiltration in tumors. Combined with anti-PD-L1, it prolongs survival in immunocompetent mouse models, suggesting immune microenvironment modulation .
Table 2: Efficacy of this compound Combinations in Preclinical Models
Resistance Mechanisms
- This compound Resistance:
In vivo transposon mutagenesis screens identified 87 genes associated with acquired resistance, including clones with altered apoptosis pathways. Resistance often emerges via TP53-independent mechanisms, underscoring the need for combination therapies . - CGM097/RG7112: Resistance in these compounds is linked to MDM2 amplification or p53 mutations, which are less prevalent in this compound-resistant models .
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Condensation/Reflux | (E)-2-nitrovinylbenzene + L-serine in methanol, reflux 16 h | Compounds 6a and 6b | 30% yield for 6a; 44% for 6b; scale-up possible |
| 2 | Reductive amination | Compound 6a + cyclopropylcarboxaldehyde, sodium triacetoxyborohydride in acetic acid | Compound 7 | Crude product used directly in next step |
| 3 | Nitro group reduction | Raney nickel catalyst, H2 gas (8 bar), methanol/DCM | Compound 8 | 92% yield over steps 2 and 3 |
| 4 | Second reductive amination | Compound 8 + 4-formyl-3-nitrobenzoic acid methyl ester, sodium triacetoxyborohydride in acetic acid | Compound 10 | 85% yield; crude intermediate |
| 5 | Davis–Beirut reaction & saponification | Room temperature, intramolecular annulation and ester hydrolysis | Racemic this compound (Compound 1) | High yield; product separated into enantiomers by chiral SFC |
Key Reaction Highlights
- The reductive amination steps use sodium triacetoxyborohydride as a mild and selective reducing agent.
- The nitro group reduction is efficiently catalyzed by Raney nickel under hydrogen pressure.
- The Davis–Beirut reaction facilitates the formation of the complex ring system crucial for this compound’s bioactivity.
- The overall synthetic sequence scores 80% on the “ideal synthesis” scale by Gaich and Baran, reflecting high efficiency and green chemistry principles.
Pharmaceutical Preparation and Formulation of this compound
Beyond chemical synthesis, this compound’s preparation for pharmaceutical use involves advanced formulation techniques to ensure dosage uniformity, stability, and manufacturability.
Neat Active Pharmaceutical Ingredient (API) Preparation
- This compound is often prepared as a neat API powder, sometimes as a succinic acid co-crystal form, which improves its physicochemical properties.
- The neat API typically contains very low levels of additives (≤5%), enhancing purity and simplifying formulation.
- The powder properties of this compound are characterized using advanced rheometry (e.g., FT4 powder rheometer) to assess flow, cohesion, and adhesion, critical for downstream processing.
Vacuum-Assisted Metering and Filling
- A novel method for preparing pharmaceutical products containing this compound involves vacuum-assisted metering and filling of the neat API powder directly into pharmaceutical carriers such as capsules.
- This method supports continuous, high-throughput manufacturing and accommodates a wide range of powder behaviors, including those with poor flow or high cohesion.
- It eliminates the need for complex excipient blending or granulation in early development phases, accelerating formulation development.
- The process ensures uniform dosing and homogeneity without the interference of excipients, simplifying analytical method development.
Advantages of the Preparation Method
| Feature | Description |
|---|---|
| Direct Encapsulation | Neat API is filled directly into capsules, reducing formulation complexity. |
| Wide Dose Range | Suitable for very low to high doses across development stages. |
| Powder Handling | Capable of managing powders with challenging flow properties. |
| Continuous Manufacturing | Supports scalable, high-throughput production processes. |
| Analytical Simplification | No excipients mean analytical methods for the drug substance suffice for the drug product. |
| Stability and Compatibility | Early phase formulations avoid excipient compatibility issues, reducing development time. |
Summary Table of this compound Preparation Methods
This comprehensive overview integrates detailed synthetic chemistry with pharmaceutical manufacturing insights, reflecting the current state of knowledge on this compound preparation. The synthesis route is notable for its efficiency, scalability, and green chemistry credentials, while the pharmaceutical preparation leverages innovative powder handling and encapsulation technologies to streamline drug development and production.
Q & A
Q. What is the molecular mechanism of HDM201 in activating p53-dependent pathways?
this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and stabilizing p53 . This leads to transcriptional activation of pro-apoptotic (e.g., PUMA, NOXA) and cell-cycle arrest (e.g., p21) genes. In vitro studies demonstrate dose-dependent upregulation of p21 (16-fold) and PUMA in p53 wild-type cancer cells, validated via qPCR and RNA-seq .
Q. How are IC50 values for this compound determined in preclinical studies?
IC50 values are calculated using dose-response viability assays (e.g., RealTime-Glo) across cell lines. For example, in BI-12-derived spheroids, this compound showed an IC50 of 41.44 ± 5.47 nM, analyzed via GraphPad Prism using a variable slope model . Data should include triplicate measurements and 95% confidence intervals to ensure reproducibility.
Q. What pharmacokinetic (PK) parameters are critical for this compound dosing in vivo?
Key PK parameters include:
- Cmax : Peak plasma/tumor concentration (e.g., 6–8 hours post-administration in A375 xenografts) .
- AUC : Area under the curve, reflecting total drug exposure.
- Half-life : ~24–48 hours in murine models, supporting intermittent dosing . These are derived from LC-MS/MS analysis of plasma and tumor tissues, with PBPK modeling to predict human equivalents .
Q. How is p53 activation by this compound experimentally validated?
- Western blotting : Detect p53, p21, and MDM2 protein levels post-treatment.
- qPCR : Quantify mRNA of p53 targets (e.g., PUMA, NOXA) .
- Flow cytometry : Assess cell-cycle arrest (G1 phase accumulation) and apoptosis (Annexin V/PI staining) .
Advanced Research Questions
Q. How can synergistic drug combinations with this compound be systematically evaluated?
Synergy is assessed using:
- Drug matrix screens : Test this compound with agents like Trametinib (MEK inhibitor) or Venetoclax (BCL-2 inhibitor) across concentrations.
- Synergy scoring : Apply models like MuSyC (β = 23.1% efficacy increase) or SynergyFinder (Ω = 7.5% efficacy increase) .
- In vivo validation : Use xenograft models to confirm PK/PD interactions (e.g., this compound + Trametinib increased tumor drug concentration by 14% AUC) .
Q. What experimental designs mitigate hematologic toxicity in this compound regimens?
- Pulsed dosing : High intermittent doses (e.g., 250 mg on day 1, 21-day cycle) reduce thrombocytopenia risk compared to continuous dosing .
- Biomarker monitoring : Track platelet counts and p53 activation biomarkers (serum MIC-1) to adjust dosing .
- Combination therapies : Pairing this compound with BCL-xL inhibitors (e.g., A-1331852) enhances efficacy at lower doses, reducing toxicity .
Q. How does this compound overcome ABCB1-mediated multidrug resistance (MDR)?
this compound inhibits ABCB1 transporter function by:
- Competitive binding : Docking simulations show this compound occupies the ABCB1 substrate cavity, blocking chemotherapeutic efflux (e.g., doxorubicin) .
- ATPase modulation : Increases ABCB1 ATPase activity, depleting ATP and halting drug transport . Validate via intracellular drug accumulation assays (e.g., calcein-AM retention) .
Q. What translational PK/PD models are used to optimize this compound dosing schedules?
- PBPK/PD models : Integrate in vitro synergy data (e.g., this compound + Trametinib) with murine xenograft PK profiles to predict human efficacious doses .
- Regimen-dependent mechanisms : Pulse dosing (high, intermittent) induces PUMA-driven apoptosis, while continuous dosing relies on p21-mediated cell-cycle arrest .
- Clinical extrapolation : Use AUC/MIC ratios from phase I trials (NCT02780128) to guide dose escalation .
Q. How are MDM2 amplification and p53 status validated in preclinical models?
- Genomic profiling : Use FISH or NGS to confirm MDM2 amplification in cell lines (e.g., SJSA-1 osteosarcoma) .
- TP53 sequencing : Ensure wild-type status via Sanger sequencing of exons 5–8, critical for this compound sensitivity .
- Functional assays : Test p53 pathway activation (e.g., luciferase reporter assays with p53-responsive elements) .
Methodological Notes
- Contradictions in IC50 values : Variability arises from cell type (e.g., 0.2 nM in SJSA-1 vs. 41.44 nM in BI-12 spheroids) and assay conditions . Always report cell line specifics and normalization methods.
- Clinical trial design : Phase Ib studies (NCT02143635) prioritize TP53wt patients and exclude those with recent HSCT or active GvHD to reduce confounding toxicities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
